molecular formula C9H21HoO3 B1625505 Holmium tripropan-2-olate CAS No. 30429-72-2

Holmium tripropan-2-olate

Cat. No.: B1625505
CAS No.: 30429-72-2
M. Wt: 342.19 g/mol
InChI Key: NYLSGCTWRDYISF-UHFFFAOYSA-N
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Description

Holmium is a chemical element with the symbol Ho and atomic number 67 . It is part of the lanthanides group and has a melting point of 1472°C, a boiling point of 2700°C, and a density of 8.80 g/cm³ . Holmium has various uses and properties, including in scientific research .


Molecular Structure Analysis

The molecular structure of Holmium compounds can vary. For instance, the lowest-energy structure of Ho3+ doped Y2O3 possesses a standardized monoclinic P2 phase .


Chemical Reactions Analysis

Holmium compounds can participate in various chemical reactions. For example, the formation of HoO+ is exothermic in reactions with O2 and SO2 but endothermic for reaction with CO .


Physical and Chemical Properties Analysis

Holmium has a relative atomic mass of 164.930 and is solid at 20°C . Its electron configuration is [Xe] 4f 11 6s 2 . The band gap value of Ho3+ -doped Y2O3 is approximately 4.27 eV, suggesting the insulating character of the Y2O3:Ho system .

Mechanism of Action

The mechanism of action of Holmium compounds can depend on their specific use. For instance, in medical applications, Holmium-166 can be used for liver radioembolization treatment .

Future Directions

Holmium and its compounds have potential for future applications. For instance, Holmium-166 has potential for use in liver radioembolization treatment . Additionally, Holmium laser enucleation of the prostate is a promising treatment for benign prostatic hyperplasia .

Properties

IUPAC Name

holmium(3+);propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7O.Ho/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLSGCTWRDYISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ho+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21HoO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515881
Record name Holmium tripropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30429-72-2
Record name Holmium tripropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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